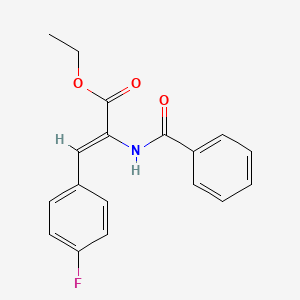![molecular formula C20H29IN2O3 B4886003 7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide](/img/structure/B4886003.png)
7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide
Descripción general
Descripción
7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse applications in various fields, including medicinal chemistry, fluorescence, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide typically involves multiple steps. One common method includes the reaction of 2-thiophenecarboxylic acid with diethylamine to form the corresponding amide. This amide is then subjected to acyl chloride reaction, followed by condensation with 2H-coumarin to yield the target product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and morpholin-4-ium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide has several scientific research applications:
Fluorescent Dye: It is used as a thiol-reactive fluorescent dye in various biochemical assays.
Protein Labeling: The compound is employed in protein labeling and crosslinking studies due to its thiol reactivity.
Medical Research: It exhibits antibacterial, anti-inflammatory, and anti-tumor activities, making it valuable in medical research.
Material Science: The compound’s unique fluorescent properties are utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide involves its interaction with thiol groups in proteins and other biomolecules. The compound’s thiol-reactive nature allows it to form covalent bonds with thiol-containing molecules, leading to fluorescence changes that can be monitored in various assays . This property is particularly useful in studying protein dynamics and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another thiol-reactive fluorescent dye with similar applications.
7-(Diethylamino)-4-hydroxycoumarin: Known for its ESIPT-active properties and use in multi-stimuli responsive materials.
7-(Diethylamino)-3-(thiophen-2-ylcarbonyl)-2H-chromen-2-one: Exhibits antibacterial and anti-inflammatory activities.
Uniqueness
7-(Diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide stands out due to its unique combination of structural features and reactivity. Its morpholin-4-ium group provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
IUPAC Name |
7-(diethylamino)-4-methyl-3-[(4-methylmorpholin-4-ium-4-yl)methyl]chromen-2-one;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N2O3.HI/c1-5-21(6-2)16-7-8-17-15(3)18(20(23)25-19(17)13-16)14-22(4)9-11-24-12-10-22;/h7-8,13H,5-6,9-12,14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINBUECEYGNFKW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C[N+]3(CCOCC3)C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)

![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B4885931.png)
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![1-(4-Propoxyphenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4885949.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4885963.png)


![2-[6-(2-nitrophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B4885989.png)

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4886032.png)
![Methyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4886039.png)
![2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4886040.png)
